molecular formula C17H26INO4 B13849359 8-Iodo (2R,3S)-rel-Nadolol

8-Iodo (2R,3S)-rel-Nadolol

Cat. No.: B13849359
M. Wt: 435.3 g/mol
InChI Key: IFXJJIJUWOQAGG-XVDHHWJWSA-N
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Description

8-Iodo (2R,3S)-rel-Nadolol is a halogenated derivative of the non-selective β-adrenergic receptor antagonist Nadolol. Nadolol itself is a racemic mixture with the molecular formula C₁₇H₂₇NO₄, a molecular weight of 309.40 g/mol, and a CAS number 42200-33-9 . Its structure includes a tetralin backbone substituted with hydroxyl groups at positions 2 and 3, and a β-hydroxypropyl tertiary butylamine side chain at position 5 . The 8-iodo variant introduces an iodine atom at position 8 of the tetralin ring, likely enhancing lipophilicity and altering receptor-binding kinetics compared to the parent compound.

Properties

Molecular Formula

C17H26INO4

Molecular Weight

435.3 g/mol

IUPAC Name

(2S,3R)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-8-iodo-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C17H26INO4/c1-17(2,3)19-8-10(20)9-23-16-5-4-13(18)11-6-14(21)15(22)7-12(11)16/h4-5,10,14-15,19-22H,6-9H2,1-3H3/t10?,14-,15+/m0/s1

InChI Key

IFXJJIJUWOQAGG-XVDHHWJWSA-N

Isomeric SMILES

CC(C)(C)NCC(COC1=C2C[C@H]([C@H](CC2=C(C=C1)I)O)O)O

Canonical SMILES

CC(C)(C)NCC(COC1=C2CC(C(CC2=C(C=C1)I)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo (2R,3S)-rel-Nadolol typically involves the iodination of Nadolol. This can be achieved through electrophilic substitution reactions where iodine is introduced into the aromatic ring of Nadolol. Common reagents used in this process include iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to remove the iodine atom, reverting it back to its parent compound, Nadolol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include deiodinated Nadolol.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

8-Iodo (2R,3S)-rel-Nadolol has several applications in scientific research:

    Chemistry: It is used as a model compound to study iodination reactions and the effects of halogenation on pharmacological properties.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research focuses on its potential therapeutic applications, particularly in cardiovascular diseases and its comparison with other beta-blockers.

    Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of 8-Iodo (2R,3S)-rel-Nadolol involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines (such as adrenaline), leading to a decrease in heart rate and blood pressure. The iodine atom may enhance its binding affinity and selectivity for certain receptor subtypes, contributing to its unique pharmacological profile.

Comparison with Similar Compounds

Nadolol and Its Derivatives

Nadolol’s stereochemistry and β-blocking activity are critical to its therapeutic profile. The 8-iodo substitution modifies its electronic and steric properties. For comparison:

Property Nadolol 8-Iodo (2R,3S)-rel-Nadolol (Inferred) 8-Bromo Nadolol Analogues
Molecular Formula C₁₇H₂₇NO₄ C₁₇H₂₆INO₄ C₁₇H₂₆BrNO₄
Molecular Weight (g/mol) 309.40 ~436.22 ~388.31
Lipophilicity (logP) 1.2 (experimental) ↑ (iodine’s hydrophobic effect) ↑ (bromine’s moderate hydrophobicity)
Receptor Affinity β₁/β₂ antagonist Likely retained β-blocking activity Similar to parent with altered kinetics

Brominated analogs (e.g., 8-bromo derivatives) show similar trends, with bromine’s lower atomic radius compared to iodine possibly resulting in less steric hindrance .

Halogenated Spiro and Thiazole Derivatives

describes halogenated spiro-thiazole compounds (e.g., 8-(4-bromophenyl)-5-methyl-8H-oxadiazolo-thiazol-3-ones ). Although structurally distinct from Nadolol, these compounds highlight halogen effects on stability and reactivity:

  • Synthesis : Brominated derivatives require reflux conditions in polar solvents (e.g., ethyl acetate/petroleum ether) and purification via flash chromatography .
  • Stability : Larger halogens (e.g., iodine) may reduce thermal stability compared to bromine or chlorine due to weaker C–I bonds.

Pharmacokinetic and Metabolic Differences

Radiolytic Degradation

Nadolol undergoes radiodegradation under solid-state conditions, producing hydroxylated and deaminated products . The 8-iodo substitution may alter degradation pathways:

  • Metabolite Profile : Introduction of iodine could yield iodinated byproducts, necessitating specialized analytical methods (e.g., UHPLC with iodine-specific detection) .

Impurity Profiles

Nadolol impurities, such as (2SR,3RS)-5-(3-{[(6RS,7SR)-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]oxy}-2-hydroxypropoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol (MW 416.46), demonstrate the impact of stereochemical variations on purity . The 8-iodo variant may introduce new stereoisomeric impurities during synthesis, requiring stringent chromatographic separation (e.g., chiral HPLC) .

Halogenation Techniques

  • Iodination : Likely requires electrophilic iodination reagents (e.g., N-iodosuccinimide) under controlled conditions to avoid overhalogenation .
  • Purification : Iodinated compounds often exhibit lower yields than brominated/chlorinated analogs due to iodine’s bulk and reactivity .

Comparative Reaction Conditions

Parameter Nadolol Synthesis 8-Iodo Nadolol Synthesis (Inferred) 8-Bromo Analogues
Reagents Epoxide ring-opening Iodine donors (e.g., I₂, NIS) NBS or Br₂
Solvent System Aqueous/organic mixtures Polar aprotic (e.g., DMF, acetonitrile) Ethyl acetate/petroleum ether
Reaction Time 12–24 hours Extended (48–72 hours) 6–12 hours

Q & A

Q. Tables for Quick Reference

Property Nadolol This compound (Predicted)
Molecular FormulaC₁₇H₂₇NO₄C₁₇H₂₆INO₄
Solubility in Water (pH 7)SlightPoor
Chiral Centers2 (2R,3S)2 (2R,3S) + iodine substitution
Key Analytical TechniqueChiral HPLC, NMRHRMS, X-ray crystallography

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